3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Overview
Description
3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is an organic compound that features a benzyloxyphenyl group and a dimethylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved through the reaction of benzyl alcohol with 4-bromophenol in the presence of a base such as potassium carbonate.
Synthesis of the dimethylpyrrole intermediate: This involves the reaction of 2,5-dimethylpyrrole with an appropriate halogenated compound.
Coupling of intermediates: The final step involves coupling the benzyloxyphenyl intermediate with the dimethylpyrrole intermediate using a suitable coupling reagent like palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the dimethylpyrrole moiety can interact with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(methoxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-[4-(benzyloxy)phenyl]-3-(1H-pyrrol-1-yl)propanoic acid: Lacks the dimethyl groups on the pyrrole ring.
Uniqueness
3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both the benzyloxy and dimethylpyrrole groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-16-8-9-17(2)23(16)21(14-22(24)25)19-10-12-20(13-11-19)26-15-18-6-4-3-5-7-18/h3-13,21H,14-15H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWFBFBOFXATQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160754 | |
Record name | 2,5-Dimethyl-β-[4-(phenylmethoxy)phenyl]-1H-pyrrole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861207-99-0 | |
Record name | 2,5-Dimethyl-β-[4-(phenylmethoxy)phenyl]-1H-pyrrole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861207-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-β-[4-(phenylmethoxy)phenyl]-1H-pyrrole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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